molecular formula C18H19F2N5O2 B2489302 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1169969-34-9

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2489302
CAS No.: 1169969-34-9
M. Wt: 375.38
InChI Key: FKBDUWUZOKXSEQ-UHFFFAOYSA-N
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Description

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound notable for its unique structure and potential applications in various fields. It integrates functionalities from pyrazolo[3,4-d]pyridazine and difluorophenylacetamide, suggesting diverse chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step reactions The initial steps often include the preparation of pyrazolo[3,4-d]pyridazine intermediates through cyclization reactions, utilizing hydrazines and dicarbonyl compounds under acidic or basic conditions

Industrial Production Methods

On an industrial scale, the synthesis might employ continuous flow reactors to enhance reaction efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity, while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the methyl and tert-butyl groups, under the influence of oxidizing agents like permanganates or chromates.

  • Reduction: Reduction reactions may target the carbonyl functionalities, potentially leading to alcohol derivatives.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic ring, facilitated by the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: Halogenating agents, Grignard reagents for introducing new substituents.

Major Products

  • Oxidation Products: Ketones, aldehydes, or carboxylic acids.

  • Reduction Products: Alcohols.

  • Substitution Products: Various substituted derivatives, depending on the reactants used.

Scientific Research Applications

This compound's potential spans multiple fields:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: Its structural features suggest it may exhibit biological activities such as enzyme inhibition or receptor modulation.

  • Industry: May be used in the synthesis of advanced materials or as a specialized reagent.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action likely involves interactions with specific proteins or enzymes. The difluorophenyl group can interact with hydrophobic pockets, while the pyrazolo[3,4-d]pyridazine core may engage in hydrogen bonding or pi-stacking interactions. These interactions can modulate the activity of enzymes or receptors, affecting cellular pathways.

Comparison with Similar Compounds

Unique Features

  • The integration of a tert-butyl group and a pyrazolo[3,4-d]pyridazine core distinguishes it from other compounds.

  • The difluorophenylacetamide moiety introduces significant electron-withdrawing effects, influencing its reactivity and interaction profiles.

Similar Compounds

  • Pyrazolopyridazines: Similar core structure but lacking the specific substituents.

  • Fluoroacetamides: Compounds with similar difluorophenyl moieties but different cores.

  • Benzamides and Related Derivatives: Share the acetamide functionality but differ in the aromatic substitution pattern.

Properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2/c1-10-12-8-21-25(18(2,3)4)16(12)17(27)24(23-10)9-15(26)22-14-6-5-11(19)7-13(14)20/h5-8H,9H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBDUWUZOKXSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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